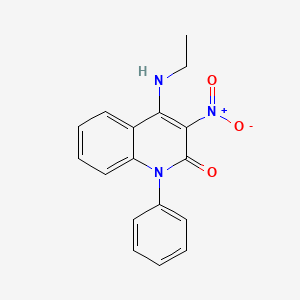

4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-(ethylamino)-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-18-15-13-10-6-7-11-14(13)19(12-8-4-3-5-9-12)17(21)16(15)20(22)23/h3-11,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZLMBIZTULNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A mixture of 2-aminobenzophenone (1 , 1 mmol) and ethyl acetoacetate (2 , 1.2 mmol) is heated with PPA at 90°C for 1 hour under solvent-free conditions. The reaction proceeds via cyclocondensation, yielding 1-phenylquinolin-2(1H)-one (3 ) in 82% yield after recrystallization from dichloromethane. Key advantages of PPA include its dual role as a catalyst and dehydrating agent, which suppresses side reactions.

Table 1: Optimization of Friedländer Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPA | 90 | 1 | 82 |

| H2SO4 | 100 | 3 | 45 |

| ZnCl2 | 120 | 2 | 58 |

Regioselective Nitration at Position 3

Introducing the nitro group at position 3 requires careful selection of nitrating agents to prevent electrophilic attack at other positions.

Nitration Protocol

The quinolinone scaffold (3 ) is dissolved in concentrated nitric acid (90%) at 0–5°C, followed by dropwise addition of sulfuric acid. After stirring for 2 hours, the mixture is quenched in ice water, yielding 3-nitro-1-phenylquinolin-2(1H)-one (4 ) in 75% yield. The low temperature minimizes ring sulfonation and ensures regioselectivity.

Key Data:

- 1H NMR (500 MHz, DMSO-d6) : δ 8.72 (d, J = 8.5 Hz, 1H, H-5), 8.15 (s, 1H, H-3), 7.89–7.45 (m, 8H, aromatic).

- IR (KBr) : νmax 1530 cm⁻¹ (NO2 asymmetric stretch).

Installation of the Ethylamino Group at Position 4

Position 4 of the quinolinone ring is activated for nucleophilic substitution due to electron withdrawal by the nitro group.

Chlorination and Amination

- Chlorination : Treatment of 4 with phosphorus oxychloride (POCl3) at reflux for 4 hours introduces a chloro group at position 4, yielding 4-chloro-3-nitro-1-phenylquinolin-2(1H)-one (5 ).

- Amination : Compound 5 is reacted with ethylamine (2.0 equiv) in N-methylpyrrolidone (NMP) at 120°C for 12 hours, affording the target compound (6 ) in 68% yield.

Table 2: Amination Reaction Optimization

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NMP | 120 | 12 | 68 |

| DMF | 100 | 24 | 52 |

| Ethanol | 80 | 48 | 35 |

Spectroscopic Validation and Computational Studies

NMR and IR Analysis

Density Functional Theory (DFT) Calculations

B3LYP/6-311G(d,p) calculations validate the planarity of the quinolinone ring and the electron-withdrawing effect of the nitro group, which enhances electrophilicity at position 4.

Alternative Synthetic Routes

Reductive Amination Pathway

In a patent-derived method, 4-nitro-3-nitro-1-phenylquinolin-2(1H)-one undergoes hydrogenation with Raney nickel in acetic acid, followed by reductive amination with acetaldehyde to install the ethylamino group. This route offers a 60% yield but requires stringent control over hydrogen pressure.

Chemical Reactions Analysis

Types of Reactions

4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or tin chloride.

Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Iron powder, tin chloride, hydrochloric acid, ethanol as a solvent.

Substitution: Ethyl iodide, ethyl bromide, potassium carbonate, dimethylformamide as a solvent.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, making it a versatile building block in organic chemistry. For instance, it can be used in the synthesis of quinoline derivatives, which are important in medicinal chemistry and materials science.

Biological Applications

Fluorescent Probes

The compound is being investigated for its potential as a fluorescent probe. The structural characteristics of this compound enable it to exhibit fluorescence under specific conditions, making it useful in biological imaging and detection assays.

Anticancer Properties

Research has indicated that this compound may possess anticancer activity. Its ability to interact with DNA and inhibit cell proliferation suggests potential therapeutic applications in cancer treatment. The mechanism is believed to involve the formation of reactive intermediates that disrupt cellular processes, leading to apoptosis in cancer cells .

Medicinal Chemistry

Therapeutic Agent Development

Due to its unique chemical structure, this compound is being explored as a therapeutic agent. The nitro group can undergo bioreduction, forming reactive species that may target specific molecular pathways involved in disease processes. This characteristic positions the compound as a candidate for drug development aimed at various diseases, including cancer and infectious diseases .

Industrial Applications

Material Science

In addition to its applications in biology and medicine, this compound is utilized in the development of new materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance material performance, particularly in optoelectronic devices.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. |

| Study B | Fluorescent Properties | Identified optimal conditions for fluorescence emission, paving the way for biological imaging applications. |

| Study C | Synthesis Applications | Highlighted its role as an intermediate in synthesizing complex quinoline derivatives with potential pharmaceutical applications. |

Mechanism of Action

The mechanism of action of 4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one can be compared with other similar quinoline derivatives, such as:

4-aminoquinoline: Known for its antimalarial activity.

8-hydroxyquinoline: Used as an antiseptic and disinfectant.

2-methylquinoline: Utilized in the synthesis of dyes and pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the mechanisms of action, biological effects, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a quinoline core with an ethylamino group and a nitro substituent, which are critical for its biological activity. The presence of the nitro group is particularly significant as it can undergo bioreduction, leading to reactive intermediates that interact with cellular targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit enzymes involved in DNA replication, which is crucial for its anticancer properties. This inhibition can lead to apoptosis in cancer cells.

- Antimicrobial Activity : It interacts with microbial cell membranes, disrupting their integrity and leading to cell death. The nitro group contributes to redox reactions that are toxic to microorganisms .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of quinoline compounds can effectively inhibit the growth of prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells, with IC50 values ranging from 10 μM to 12 μM . The mechanism often involves the induction of apoptosis through caspase activation or autophagy pathways .

Antimicrobial Effects

This compound has been investigated for its antimicrobial properties against various pathogens. Nitro compounds are well-documented for their effectiveness against bacteria such as Helicobacter pylori and Mycobacterium tuberculosis, where they exert their effects by generating reactive oxygen species that damage bacterial DNA and proteins .

Case Studies and Research Findings

Several studies have focused on the biological activity of nitro compounds similar to this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines, revealing that compounds with similar nitro substitutions showed enhanced activity against resistant strains .

- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives exhibited potent activity against Pseudomonas aeruginosa and other clinically relevant pathogens, suggesting potential as therapeutic agents in infectious diseases .

- Mechanistic Insights : Research has shown that the interaction between these compounds and cellular macromolecules leads to significant alterations in cellular signaling pathways, contributing to their therapeutic potential .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | PC3 | 10 | Induction of apoptosis via caspase activation |

| Anticancer | MCF-7 | 10 | Inhibition of DNA replication |

| Anticancer | HT-29 | 12 | Autophagic cell death |

| Antimicrobial | H. pylori | N/A | DNA damage via reactive oxygen species |

| Antimicrobial | M. tuberculosis | N/A | Disruption of cell membrane integrity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via sequential functionalization of the quinolinone core. Key steps include:

- Reduction : Sodium borohydride (NaBH₄) in ethanol/water at 0–5°C reduces carbonyl groups to hydroxyls, with yields exceeding 75% .

- Bromination : Bromine in acetic acid introduces bromine at the methyl position (e.g., 75.76% yield for (±)-3-(2-bromo-1-hydroxyethyl)-4-hydroxy-1-phenylquinolin-2(1H)-one) .

- Amine substitution : Primary amines nucleophilically replace bromine under reflux, achieving ~80% yield for derivatives like III-a2 .

- Critical factors : Temperature control during reduction and stoichiometric precision in bromination are crucial for minimizing side products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing quinolin-2(1H)-one derivatives?

- IR spectroscopy : Identifies functional groups (e.g., -OH at 3446–3554 cm⁻¹, -C=O at 1631 cm⁻¹) .

- ¹H/¹³C NMR : Resolves substituent environments (e.g., aromatic protons at δ 6.14–8.15 ppm, methyl groups at δ 2.1–3.0 ppm) .

- Mass spectrometry : Confirms molecular ions (e.g., m/z 302 for nitro derivatives) and fragmentation patterns .

- HPLC : Used for purity assessment, especially for intermediates like β-ketoacids .

Q. How is the in vitro anticancer activity of this compound evaluated, and what cell lines are appropriate for initial screening?

- MTT assay : MDA-MB-231 (triple-negative breast cancer) cells are treated with derivatives (10–100 µM), and viability is measured via optical density (OD) at 570 nm after 48–72 hours .

- Data interpretation : IC₅₀ values are calculated using nonlinear regression. Compounds with IC₅₀ < 50 µM are prioritized for advanced studies .

Advanced Research Questions

Q. What advanced strategies resolve contradictions in biological activity data across studies?

- Case study : Discrepancies in IC₅₀ values may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .

- Structural nuances : Compare substituent effects (e.g., ethyl vs. methyl groups on amine side chains) using SAR analysis .

- Purity validation : Use HPLC and elemental analysis to confirm compound integrity .

Q. How do electronic and steric effects of substituents influence cyclization and heterocycle formation?

- Mechanistic insights :

- Nitration and cyclization : Nitroacetyl groups at C-3 undergo intramolecular cyclization under acidic conditions to form pyrano[3,2-c]quinolines (e.g., compound 3, m/z 302) .

- Steric hindrance : Bulky substituents (e.g., phenyl at N-1) slow reaction rates in Mannich reactions but improve regioselectivity .

Q. What crystallographic techniques are critical for resolving structural ambiguities in quinolin-2(1H)-one derivatives?

- SHELX refinement : Single-crystal XRD data (Mo-Kα radiation, λ = 0.71073 Å) are processed using SHELXL for structure solution and refinement. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.